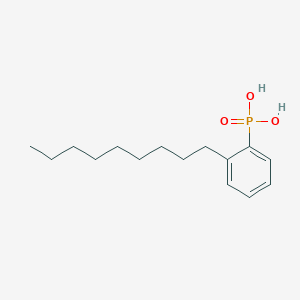
(2-Nonylphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nonylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a nonylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nonylphenyl)phosphonic acid typically involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Nonylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group.
Substitution: The nonylphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products of these reactions include various phosphonic acid derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2-Nonylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Nonylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction is crucial for its bioactive properties and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- Bis(2-nonylphenyl) phosphonate
- Phosphonic acid, bis(nonylphenyl) ester
Comparison: (2-Nonylphenyl)phosphonic acid is unique due to its specific structure, which imparts distinct chemical properties
Propriétés
Numéro CAS |
59372-70-2 |
|---|---|
Formule moléculaire |
C15H25O3P |
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
(2-nonylphenyl)phosphonic acid |
InChI |
InChI=1S/C15H25O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19(16,17)18/h9-10,12-13H,2-8,11H2,1H3,(H2,16,17,18) |
Clé InChI |
FDSSGEWOXHRFKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


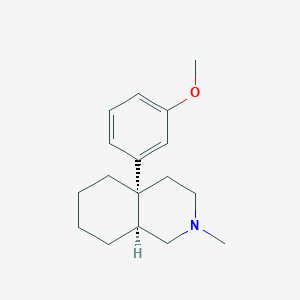
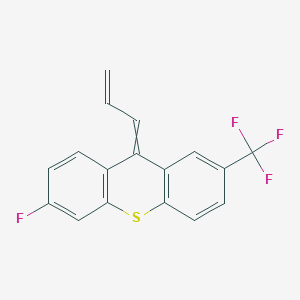


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

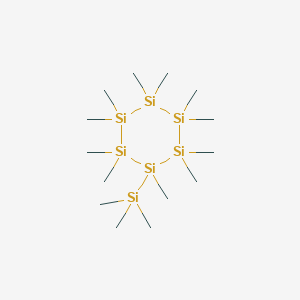
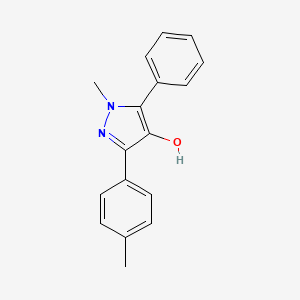

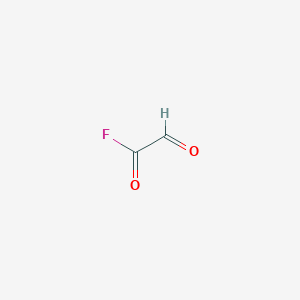
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
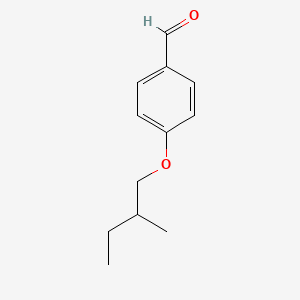
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
